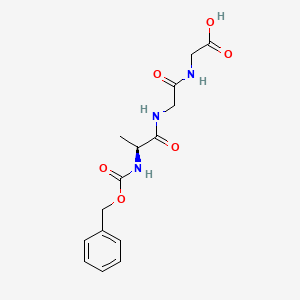

Z-Ala-gly-gly-OH

Description

Properties

IUPAC Name |

2-[[2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O6/c1-10(14(22)17-7-12(19)16-8-13(20)21)18-15(23)24-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,19)(H,17,22)(H,18,23)(H,20,21)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZHLKIJOZDQOI-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901218233 | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-L-alanylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21929-69-1 | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-L-alanylglycyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21929-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-L-alanylglycyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901218233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ala-gly-gly-OH typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the peptide is assembled step-by-step on a solid resin support. The process begins with the attachment of the first amino acid to the resin, followed by sequential addition of protected amino acids. The benzyloxycarbonyl (Cbz) group is used to protect the amino group of alanine during the synthesis. The coupling reactions are facilitated by reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or Oxyma .

Industrial Production Methods

Industrial production of Z-Ala-gly-gly-OH involves large-scale SPPS using automated peptide synthesizers. These machines can efficiently handle the repetitive cycles of deprotection, washing, and coupling required for peptide assembly. The use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings to minimize the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

Z-Ala-gly-gly-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be cleaved by hydrolytic enzymes or acidic/basic conditions.

Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: The benzyloxycarbonyl (Cbz) group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Hydrogenation with palladium on carbon (Pd/C).

Major Products

Hydrolysis: Free amino acids (alanine and glycine).

Oxidation: Disulfide-linked peptides.

Reduction: Free thiol-containing peptides.

Substitution: Deprotected peptides

Scientific Research Applications

Z-Ala-gly-gly-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.

Biology: Employed in studies of protein-protein interactions, enzyme-substrate specificity, and peptide-based drug design.

Medicine: Investigated for its potential use in developing peptide-based therapeutics and diagnostic agents.

Industry: Utilized in the production of peptide-based materials and as a building block for more complex peptides

Mechanism of Action

The mechanism of action of Z-Ala-gly-gly-OH depends on its specific application. In biological systems, peptides like Z-Ala-gly-gly-OH can interact with enzymes, receptors, or other proteins through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of target proteins, influence signal transduction pathways, or alter cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(a) Z-Gly-Ala-OH

- Structure : Reverses the sequence of Z-Ala-gly-gly-OH, with glycine as the first residue and alanine as the second.

- Purity : Commercial batches of Z-Gly-Ala-OH exhibit >98.00% purity, as reported by GLPBIO, with certificates of analysis (COA) and safety data sheets (SDS) available for research use .

- Applications : Like Z-Ala-gly-gly-OH, it serves as a building block in peptide synthesis, though its sequence variation may influence substrate specificity in enzymatic studies or receptor-binding assays.

(b) H-β-(3-Benzothienyl)-D-Ala-OH

- Structure: A non-peptidic analogue incorporating a benzothienyl group and D-alanine configuration, diverging significantly from Z-Ala-gly-gly-OH’s tripeptide backbone .

Analytical Challenges

Chemical analysis of such peptides faces hurdles, including:

- Ambiguity in Identification : Overlapping spectral signals for glycine residues complicate NMR interpretation .

- Cost and Complexity : Advanced techniques like HRMS or HPLC-MS are required to confirm purity and structure, aligning with REACH compliance guidelines .

Data Tables

Table 1: Comparative Overview of Z-Ala-gly-gly-OH and Analogues

Research Findings

- Synthetic Efficiency : The hydrogenation method in demonstrates high efficiency for deprotection, though scalability may require further optimization .

- Quality Control : Strict adherence to analytical guidelines (e.g., NMR baseline correction, HRMS validation) is essential for reliable comparisons, as emphasized in organic chemistry manuscript standards .

- Limitations : Missing data (e.g., Table 2 in , toxicity profiles) restrict a comprehensive comparison. For instance, toxicity studies on Ferula assa-foetida resin () highlight methodologies that could be adapted but lack direct relevance here .

Biological Activity

Z-Ala-Gly-Gly-OH, also known as N-benzyloxycarbonyl-L-alanylglycine, is a dipeptide composed of the amino acids alanine and glycine, with a benzyloxycarbonyl (Z) protecting group. This compound has garnered attention in various fields of biological research due to its significant biological activities and applications in peptide synthesis.

Chemical Structure and Synthesis

Z-Ala-Gly-Gly-OH is characterized by its unique structure, which allows it to function as a building block in peptide synthesis. The synthesis typically involves the coupling of N-benzyloxycarbonyl-L-alanine with glycine using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 1-hydroxybenzotriazole (HOBt) in solid-phase peptide synthesis (SPPS) settings . The protective Z group is crucial for minimizing side reactions during synthesis.

Biological Activities

Z-Ala-Gly-Gly-OH exhibits various biological activities that are linked to its structural properties. These include:

- Enzyme-Substrate Interactions : The compound serves as a model for studying enzyme-substrate interactions, which are critical for understanding metabolic pathways and drug design.

- Protein Folding : Research indicates that Z-Ala-Gly-Gly-OH plays a role in protein folding mechanisms, contributing to the stability and functionality of proteins.

- Drug Development : Its properties make it a valuable candidate in drug design, particularly in creating more complex peptide structures for therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological implications of Z-Ala-Gly-Gly-OH:

-

Polymerization Studies : Research on the polymerization of L-alanylglycine with diphenylphosphoryl azide (DPPA) demonstrated that Z-Ala-Gly-Gly-OH can be polymerized under specific conditions to yield poly(L-alanylglycine), which exhibited notable properties such as intrinsic viscosity changes, indicating its potential for creating novel biomaterials .

Reaction Conditions Yield (%) Solvent Used Base Used DMSO, 2 days at RT 43 DMSO Triethylamine Other solvents Variable Various Triethylamine - Structure-Activity Relationship (SAR) : A study focusing on the modification of similar dipeptides revealed that subtle changes in structure could significantly alter biological activity. This emphasizes the importance of Z-Ala-Gly-Gly-OH as a lead compound for further modifications aimed at enhancing biological effectiveness .

- Natural Product Chemistry : In investigations related to drug discovery, Z-Ala-Gly-Gly-OH has been identified as a key component in bioactivity-directed fractionation processes, highlighting its role in isolating active compounds from natural sources .

Q & A

Q. What are the established protocols for synthesizing Z-Ala-Gly-Gly-OH, and how can reproducibility be ensured?

Synthesis typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include resin activation, sequential coupling of protected amino acids (e.g., Z-Ala-OH, Gly-OH), and final cleavage/deprotection . To ensure reproducibility, document reaction conditions (solvent, temperature, coupling agents), validate intermediate purity via HPLC, and cross-reference spectral data (NMR, MS) with literature .

Q. Which analytical techniques are most reliable for characterizing Z-Ala-Gly-Gly-OH?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms backbone structure and stereochemistry. High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95% recommended). Mass spectrometry (MS) validates molecular weight. For reproducibility, calibrate instruments using certified standards and report retention times, integration values, and fragmentation patterns .

Q. How does pH and temperature affect the stability of Z-Ala-Gly-Gly-OH in aqueous solutions?

Stability studies involve incubating the peptide at varying pH (3–9) and temperatures (4–37°C), followed by HPLC analysis at timed intervals. Degradation kinetics (e.g., hydrolysis of the Z-group) are modeled using first-order equations. Buffered solutions (e.g., phosphate, acetate) mitigate pH shifts, while lyophilization enhances long-term storage stability .

Q. What solvents are optimal for dissolving Z-Ala-Gly-Gly-OH, and how does solubility impact experimental design?

The peptide is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility tests should precede assays (e.g., bioactivity studies) to avoid aggregation artifacts. Use minimal solvent volumes to prevent interference in downstream applications (e.g., cell culture) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of Z-Ala-Gly-Gly-OH in enzymatic inhibition assays?

Use kinetic assays with target enzymes (e.g., proteases) under physiological conditions. Include controls: (1) substrate-only, (2) enzyme-only, and (3) inhibitor titrations. Calculate IC50 values via nonlinear regression and validate specificity using scrambled peptide controls. Replicate experiments across independent batches to account for synthesis variability .

Q. What methodologies address contradictions in reported IC50 values for Z-Ala-Gly-Gly-OH across studies?

Discrepancies may arise from assay conditions (e.g., buffer ionic strength, enzyme source). Conduct meta-analyses comparing experimental parameters, and perform head-to-head assays under standardized conditions. Use statistical tools (e.g., ANOVA) to quantify variability and identify confounding factors .

Q. How can computational modeling predict the conformational dynamics of Z-Ala-Gly-Gly-OH in binding interactions?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER, CHARMM) model peptide flexibility. Docking studies (AutoDock, Schrödinger) predict binding poses to target proteins. Validate predictions with mutagenesis or NMR titration experiments. Report energy minimization protocols and convergence criteria to ensure reproducibility .

Q. What experimental strategies elucidate the degradation pathways of Z-Ala-Gly-Gly-OH under oxidative stress?

Expose the peptide to reactive oxygen species (e.g., H2O2, hydroxyl radicals) and analyze degradation products via LC-MS/MS. Isotopic labeling (e.g., 13C-Gly) tracks specific bond cleavage. Compare degradation profiles under inert (N2 atmosphere) vs. oxidative conditions to isolate pathways .

Q. How should researchers validate the specificity of antibodies raised against Z-Ala-Gly-Gly-OH in immunoassays?

Perform cross-reactivity tests using structurally similar peptides (e.g., Z-Ala-Gly-OH). Use surface plasmon resonance (SPR) or ELISA to measure binding affinities. Include negative controls (e.g., scrambled sequences) and validate with Western blotting in target vs. knockout models .

Q. What statistical approaches are recommended for optimizing Z-Ala-Gly-Gly-OH purification steps in scaled-up synthesis?

Apply design of experiments (DoE) to optimize parameters (e.g., gradient slope in HPLC, solvent ratios). Use response surface methodology (RSM) to model yield/purity trade-offs. Validate robustness via Monte Carlo simulations and report confidence intervals for critical factors .

Q. How can researchers address batch-to-batch variability in Z-Ala-Gly-Gly-OH synthesis for longitudinal studies?

Implement quality control (QC) checkpoints: (1) pre-synthesis resin substitution analysis, (2) intermediate purity checks, and (3) post-cleavage characterization. Use statistical process control (SPC) charts to monitor variability and adjust synthesis protocols iteratively .

Methodological Notes

- Referencing Standards : Cite primary literature for synthesis protocols and characterization data, avoiding non-peer-reviewed sources .

- Data Transparency : Share raw spectra, chromatograms, and simulation trajectories as supplementary materials to enable replication .

- Ethical Reporting : Disclose synthesis batch numbers, solvent vendors, and instrument calibration dates to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.